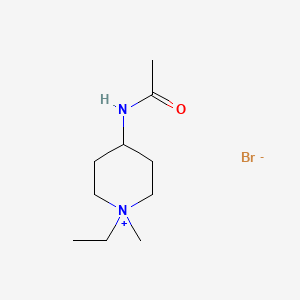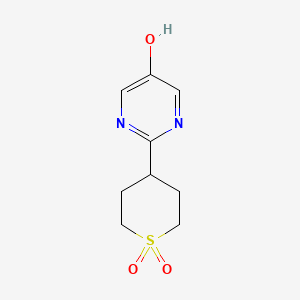
4-Acetamido-1-ethyl-1-methylpiperidin-1-ium bromide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-Acetamido-1-ethyl-1-methylpiperidin-1-ium bromide is a quaternary ammonium compound with a piperidine ring structure. This compound is known for its unique chemical properties and potential applications in various fields, including chemistry, biology, and medicine. Its structure consists of a piperidine ring substituted with acetamido, ethyl, and methyl groups, and it is paired with a bromide ion.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of 4-Acetamido-1-ethyl-1-methylpiperidin-1-ium bromide typically involves the alkylation of piperidine derivatives. One common method is the reaction of 4-acetamidopiperidine with ethyl bromide and methyl iodide under basic conditions. The reaction is carried out in an organic solvent such as acetonitrile or ethanol, and the product is purified through recrystallization or chromatography.
Industrial Production Methods: In an industrial setting, the production of this compound can be scaled up using continuous flow reactors. The process involves the same basic reaction but is optimized for higher yields and purity. The use of automated systems ensures consistent reaction conditions and efficient purification steps.
Analyse Chemischer Reaktionen
Types of Reactions: 4-Acetamido-1-ethyl-1-methylpiperidin-1-ium bromide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding N-oxides.
Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride, resulting in the formation of secondary amines.
Substitution: Nucleophilic substitution reactions can occur at the bromide ion, where nucleophiles such as hydroxide or cyanide ions replace the bromide.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium hydroxide or potassium cyanide in aqueous or alcoholic solutions.
Major Products Formed:
Oxidation: N-oxides of the piperidine ring.
Reduction: Secondary amines.
Substitution: Hydroxide or cyanide substituted products.
Wissenschaftliche Forschungsanwendungen
4-Acetamido-1-ethyl-1-methylpiperidin-1-ium bromide has several applications in scientific research:
Chemistry: Used as a reagent in organic synthesis, particularly in the formation of piperidine derivatives.
Biology: Studied for its potential as a biochemical probe due to its ability to interact with various biological molecules.
Medicine: Investigated for its potential therapeutic properties, including its use as an intermediate in the synthesis of pharmaceutical compounds.
Industry: Utilized in the production of specialty chemicals and as a catalyst in certain chemical reactions.
Wirkmechanismus
The mechanism of action of 4-Acetamido-1-ethyl-1-methylpiperidin-1-ium bromide involves its interaction with molecular targets such as enzymes and receptors. The compound can bind to specific sites on these targets, modulating their activity. For example, it may inhibit enzyme activity by blocking the active site or alter receptor function by binding to allosteric sites. The exact pathways involved depend on the specific biological context and the nature of the target molecules.
Vergleich Mit ähnlichen Verbindungen
1-Ethyl-1-methylpiperidin-1-ium iodide: Similar structure but with an iodide ion instead of bromide.
4-Acetamido-1-methylpiperidin-1-ium chloride: Similar structure but with a chloride ion instead of bromide.
1-Methyl-1-ethylpiperidin-4-one: Lacks the acetamido group but shares the piperidine ring structure.
Uniqueness: 4-Acetamido-1-ethyl-1-methylpiperidin-1-ium bromide is unique due to the presence of the acetamido group, which imparts specific chemical properties and reactivity. This makes it particularly useful in certain synthetic applications and research contexts where other similar compounds may not be as effective.
Eigenschaften
Molekularformel |
C10H21BrN2O |
|---|---|
Molekulargewicht |
265.19 g/mol |
IUPAC-Name |
N-(1-ethyl-1-methylpiperidin-1-ium-4-yl)acetamide;bromide |
InChI |
InChI=1S/C10H20N2O.BrH/c1-4-12(3)7-5-10(6-8-12)11-9(2)13;/h10H,4-8H2,1-3H3;1H |
InChI-Schlüssel |
BRXLMJFHNCHUHR-UHFFFAOYSA-N |
Kanonische SMILES |
CC[N+]1(CCC(CC1)NC(=O)C)C.[Br-] |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.








![Trimethyl-(9,9,18,18-tetrahexyl-15-trimethylstannyl-5,14-dithia-9,18-disilapentacyclo[10.6.0.03,10.04,8.013,17]octadeca-1(12),2,4(8),6,10,13(17),15-heptaen-6-yl)stannane](/img/structure/B12956122.png)
![8-chloro-2-(4-methoxyphenyl)-6-phenyl-[1,2,4]triazolo[4,3-a]pyrazin-3(2H)-one](/img/structure/B12956123.png)






